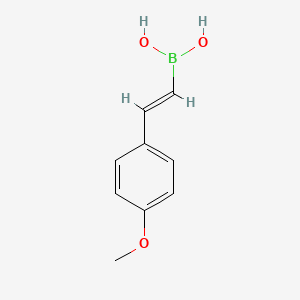
trans-2-(4-Methoxyphenyl)vinylboronic acid
Vue d'ensemble
Description
“trans-2-(4-Methoxyphenyl)vinylboronic acid” is a chemical compound with the empirical formula C9H11BO3 . It is also known as [(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid .
Synthesis Analysis
This compound is involved in various chemical reactions. It has been used in enantioselective conjugate addition reactions with indole-appended enones, Liebeskind-Srogl cross-coupling reactions, Petasis asymmetric dihydroxylation for synthesis of (dihydroxy)homotyrosines, copper-catalyzed trifluoromethylation, asymmetric Michael addition with hydroxycinnamaldehydes, and cobalt-catalyzed coupling for synthesis of phenylbutenylheteroarenes .Molecular Structure Analysis
The linear formula of “this compound” is CH3OC6H4CH=CHB(OH)2 . It has a molecular weight of 177.99 .Chemical Reactions Analysis
As mentioned in the synthesis analysis, “this compound” is involved in several chemical reactions. These include enantioselective conjugate addition reactions, Liebeskind-Srogl cross-coupling reactions, Petasis asymmetric dihydroxylation, copper-catalyzed trifluoromethylation, asymmetric Michael addition, and cobalt-catalyzed coupling .Applications De Recherche Scientifique
Synthesis Applications
- Cyclopropylboronic Acid Derivatives Synthesis : A study by Duncton and Singh (2013) demonstrates the synthesis of trans-2-(trifluoromethyl)cyclopropylboronic acid derivatives from vinylboronic acid. This process involves a Suzuki reaction, emphasizing the utility of vinylboronic acid compounds in creating structurally diverse boronic acids (Duncton & Singh, 2013).
Mechanistic Studies in Reactions
Homocoupling Reaction Catalysis : Elias et al. (2017) investigated the homocoupling reaction of trans-2-phenylvinylboronic acid. The study provides insights into the catalytic role of palladium nanocubes in these reactions, highlighting the complex interplay of base presence and substrate molecules (Elias et al., 2017).
Suzuki-Miyaura Cross-Coupling : A computational study by Braga, Ujaque, and Maseras (2006) focused on the full catalytic cycle of the Suzuki−Miyaura cross-coupling, using vinyl bromide and vinylboronic acid as reactants. The study offers valuable insights into the different stages of this pivotal reaction in organometallic chemistry (Braga, Ujaque, & Maseras, 2006).
Photochemical and Structural Studies
Photochemical Properties : Research on poly(phenylenevinylene)s by Wakioka (2009) revealed interesting photo-induced properties. The study involves derivatives of vinylboronic acid, illustrating their potential in advanced material science applications (Wakioka, 2009).
Molecular and Crystal Structure Analysis : A study by Belyakov et al. (2009) explored the crystal structure of trans and cis isomers of a compound involving a 4-methoxyphenylvinyl group. This research provides a deeper understanding of the structural aspects of such compounds (Belyakov et al., 2009).
Photoisomerization Investigations : Mac et al. (2010) investigated the fluorescence properties and trans-cis photoisomerization of benzoxazole derivatives, including a 4-methoxyphenylvinyl component. This study enhances our understanding of the photophysical behavior of these compounds (Mac et al., 2010).
Catalytic Applications
- Catalysis in Suzuki-Miyaura Coupling : Barder, Walker, Martinelli, and Buchwald (2005) discussed the use of ligands related to vinylboronic acids in Suzuki-Miyaura coupling reactions. This research underscores the significance of these compounds in catalytic processes (Barder et al., 2005).
Safety and Hazards
While specific safety and hazards information for “trans-2-(4-Methoxyphenyl)vinylboronic acid” was not found, general safety measures for handling similar compounds include using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mécanisme D'action
Target of Action
Trans-2-(4-Methoxyphenyl)vinylboronic acid, also known as (E)-(4-Methoxystyryl)boronic acid, is a versatile compound used in various chemical reactions . .
Mode of Action
The compound is known to participate in several types of chemical reactions. For instance, it is involved in enantioselective conjugate addition reactions with indole-appended enones, Liebeskind-Srogl cross-coupling reactions, Petasis asymmetric dihydroxylation for the synthesis of (dihydroxy)homotyrosines, copper-catalyzed trifluoromethylation, and asymmetric Michael addition with hydroxycinnamaldehydes . The exact mode of interaction with its targets and the resulting changes depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
The compound is a reactant in several biochemical pathways. It is used in the synthesis of optically active unsaturated amino acids by diastereoselective Petasis borono-Mannich reaction . It is also involved in the formation of amino alcohol dienes via Petasis 3-component reaction using Ru-catalyzed ring-closing metathesis and isomerization .
Result of Action
The result of the action of this compound depends on the specific reaction it is involved in. For example, in the Petasis borono-Mannich reaction, it contributes to the formation of optically active unsaturated amino acids .
Analyse Biochimique
Biochemical Properties
Trans-2-(4-Methoxyphenyl)vinylboronic acid is known to interact with various biomolecules. As a boronic acid derivative, it can form reversible covalent bonds with 1,2- or 1,3-diols, which are common functional groups in many biomolecules . This property allows it to interact with a wide range of enzymes, proteins, and other biomolecules, potentially influencing their function and activity
Cellular Effects
Boronic acid derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism Given its structural similarity to other boronic acids, it is plausible that this compound may have similar effects
Molecular Mechanism
As a boronic acid derivative, it is known to form reversible covalent bonds with 1,2- or 1,3-diols .
Propriétés
IUPAC Name |
[(E)-2-(4-methoxyphenyl)ethenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7,11-12H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSBCAPDUJYMOQ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249261 | |
| Record name | [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72316-18-8 | |
| Record name | [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72316-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [trans-2-(4-Methoxyphenyl)ethenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(5-nitro-2-pyridinyl)malonate](/img/structure/B3037980.png)
![3-Cyclooctyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene](/img/structure/B3037982.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B3037983.png)
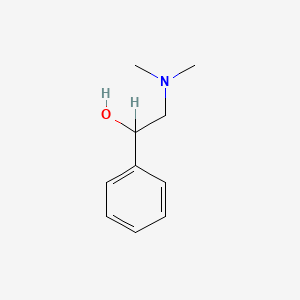
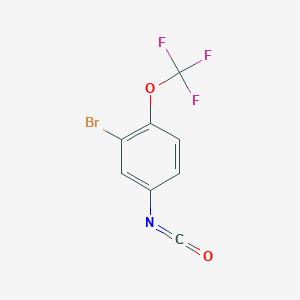
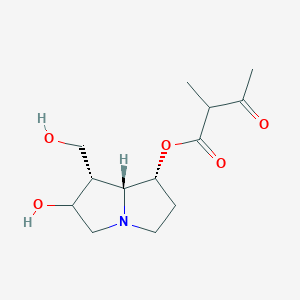
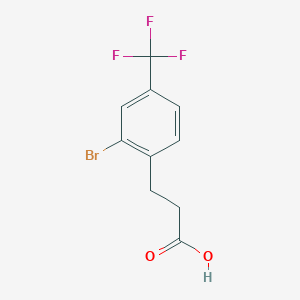
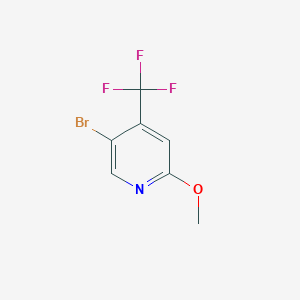
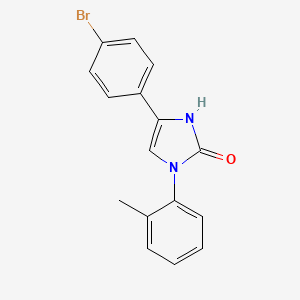
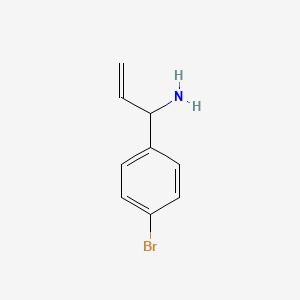
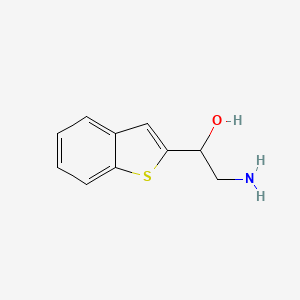
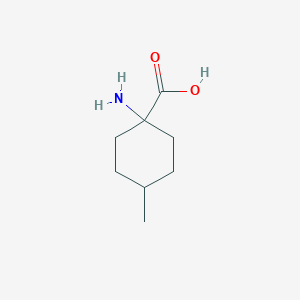

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037997.png)